Regiospecific 5-Fluoro Substitution Enables the Vericiguat Pharmacophore: Comparison with 6-Fluoro and Non-Fluorinated Analogs in sGC Stimulation
The 5-fluoro substitution pattern on the pyrazolo[4,3-b]pyridine core is structurally required to construct the marketed sGC stimulator vericiguat (Verquvo®). Vericiguat's chemical definition explicitly requires the 5-fluoro-1H-pyrazolo[3,4-b]pyridine substructure, which is synthesized from 5-fluoro-1H-pyrazolo[4,3-b]pyridine building blocks [1]. In contrast, the 6-fluoro-1H-pyrazolo[4,3-b]pyridine patent family (DE102010043379A1) describes a separate class of sGC stimulators with distinct structure-activity relationships and no marketed drug product [2]. The parent non-fluorinated 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) lacks sufficient potency for sGC activation and serves only as an unsubstituted reference scaffold with a LogP of 0.96 and no known clinical candidate [3].
| Evidence Dimension | Registered clinical drug candidate derived from core scaffold |
|---|---|
| Target Compound Data | Vericiguat (Verquvo®), FDA-approved 2021; contains 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl substructure synthesized from 5-fluoro-1H-pyrazolo[4,3-b]pyridine intermediates |
| Comparator Or Baseline | 6-Fluoro-1H-pyrazolo[4,3-b]pyridine series: no approved drug; non-fluorinated 1H-pyrazolo[4,3-b]pyridine: no clinical candidate identified |
| Quantified Difference | 1 FDA-approved drug (vericiguat) versus 0 approved drugs for comparator scaffolds |
| Conditions | sGC stimulator drug development programs; patent families US20130237551A1 (5-fluoro) versus DE102010043379A1 (6-fluoro) |
Why This Matters
Procurement of the 5-fluoro regioisomer is mandatory for any group replicating vericiguat synthesis or developing follow-on sGC stimulators within the clinically validated chemical space, as the 6-fluoro and non-fluorinated analogs map to different (and clinically unsuccessful) patent estates.
- [1] ChEBI. (2021). Vericiguat (CHEBI:142432). Definition: A pyrazolopyridine that is 5-fluoro-1H-pyrazolo[3,4-b]pyridine in which the amino hydrogen at position 1 has been substituted by a 2-fluorobenzyl group and the hydrogen at position 3 has been substituted by a 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl group. View Source
- [2] Follmann, M., et al. (2011). Substituted 6-fluoro-1H-pyrazolo[4,3-b]pyridines and their use. German Patent DE102010043379A1. Assignee: Bayer Pharma AG. Status: Withdrawn. View Source
- [3] PubChem. (2025). 1H-Pyrazolo[4,3-b]pyridine – CAS 272-52-6. XLogP3-AA: 0.6. HMDB: No known clinical candidate. View Source
